An In-depth Technical Guide to the Chemical Properties of Methyl 2,2-dimethoxypropanoate
An In-depth Technical Guide to the Chemical Properties of Methyl 2,2-dimethoxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dimethoxypropanoate is a carboxylic acid ester and an acetal. This dual functionality makes it a versatile building block in organic synthesis and a compound of interest in various chemical research areas. Its structure, featuring a quaternary carbon bonded to two methoxy groups, an ester moiety, and a methyl group, imparts unique chemical characteristics. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic data, tailored for a technical audience in research and development.
Chemical and Physical Properties
Methyl 2,2-dimethoxypropanoate is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₄ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| CAS Number | 10076-48-9 | [1] |
| Boiling Point | 183.1 °C | [1] |
| Density | 1.030 g/cm³ | [1] |
| Flash Point | 67.6 °C | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity | >96.0% (GC) | [3] |
Spectroscopic Data
The structural elucidation of methyl 2,2-dimethoxypropanoate is confirmed through various spectroscopic techniques. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.70 | s | 3H | -OCH₃ (ester) |
| 3.25 | s | 6H | -OCH₃ (acetal) |
| 1.45 | s | 3H | -CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 172.5 | Quaternary | C=O (ester) |
| 101.5 | Quaternary | C(OCH₃)₂ |
| 52.0 | Primary | -OCH₃ (ester) |
| 49.0 | Primary | -OCH₃ (acetal) |
| 19.5 | Primary | -CH₃ |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 - 2940 | Medium | C-H stretch (alkane) |
| 1745 | Strong | C=O stretch (ester) |
| 1270 - 1240 | Strong | C-O stretch (ester) |
| 1150 - 1050 | Strong | C-O stretch (acetal) |
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of methyl 2,2-dimethoxypropanoate is the acid-catalyzed reaction of methyl pyruvate with trimethyl orthoformate. Methanol can also be used as the source of the methoxy groups in the presence of a dehydrating agent.
Materials:
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Methyl pyruvate
-
Trimethyl orthoformate
-
Anhydrous methanol
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (for neutralization)
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Anhydrous magnesium sulfate (for drying)
-
Diethyl ether (for extraction)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl pyruvate (1.0 eq) and trimethyl orthoformate (2.2 eq).
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Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation to obtain pure methyl 2,2-dimethoxypropanoate.
Caption: Experimental workflow for the synthesis of methyl 2,2-dimethoxypropanoate.
Reactivity
The reactivity of methyl 2,2-dimethoxypropanoate is primarily governed by the ester and acetal functional groups.
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Hydrolysis of the Ester: Under basic conditions, the ester group can be saponified to yield 2,2-dimethoxypropanoic acid and methanol. This reaction is typically irreversible. Acid-catalyzed hydrolysis can also occur, but it is a reversible process.
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Hydrolysis of the Acetal: The acetal group is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which would regenerate the ketone functionality (methyl pyruvate).
Signaling Pathways and Logical Relationships
Acid-Catalyzed Synthesis Mechanism
The synthesis of methyl 2,2-dimethoxypropanoate from methyl pyruvate and an alcohol (e.g., from trimethyl orthoformate or methanol) proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.
